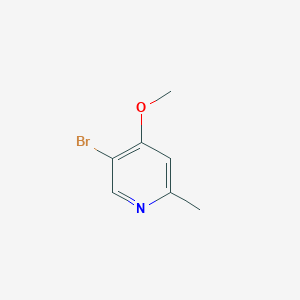

5-Bromo-4-methoxy-2-methylpyridine

Overview

Description

5-Bromo-4-methoxy-2-methylpyridine (CAS: 886372-61-8) is a substituted pyridine derivative with the molecular formula C₇H₈BrNO. This compound features a pyridine ring substituted with a bromine atom at position 5, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 2. It is primarily utilized as a medical intermediate in pharmaceutical synthesis, with a purity of ≥95% and storage recommendations for sealed refrigeration to maintain stability .

Mechanism of Action

Target of Action

It is known that brominated pyridines are often used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

5-Bromo-4-methoxy-2-methylpyridine likely participates in Suzuki-Miyaura coupling reactions . In these reactions, the bromine atom in the compound would be replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction is a key step in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Biochemical Pathways

Given its potential use in suzuki-miyaura coupling reactions , it can be inferred that the compound plays a role in the synthesis of complex organic molecules. These molecules could potentially affect various biochemical pathways, depending on their structure and function.

Result of Action

As a potential reagent in suzuki-miyaura coupling reactions , the compound could contribute to the synthesis of a wide range of organic molecules. The effects of these molecules would depend on their specific structures and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions may be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methoxy-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular responses . This interaction can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 4°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase, resulting in long-term changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to significant inhibition of p38α mitogen-activated protein kinase, resulting in pronounced changes in cellular function and potential toxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with p38α mitogen-activated protein kinase may involve localization to the cytoplasm or nucleus, where it can exert its effects on gene expression and cellular responses .

Biological Activity

5-Bromo-4-methoxy-2-methylpyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article details its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C_7H_8BrN_O and a molecular weight of approximately 202.05 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. Its reactivity is influenced primarily by the presence of the bromine atom, which can undergo nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, which could be beneficial in managing inflammatory diseases.

- Anticancer Potential : There is ongoing research into its role as an intermediate in the synthesis of anticancer agents, particularly in targeting specific cancer cell lines.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

- Nucleophilic Substitution : The bromine atom allows for nucleophilic substitution reactions that can lead to the formation of more complex biologically active molecules.

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing various pharmaceuticals.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce TNF-α levels in LPS-stimulated macrophages. This indicates its potential for anti-inflammatory applications.

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 250 |

| LPS | 400 |

| LPS + Compound | 150 |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Key parameters include:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues due to its small molecular size.

- Metabolism : Metabolic pathways may involve phase I (oxidation) and phase II (conjugation) reactions.

- Excretion : Primarily excreted via urine after metabolic transformation.

Scientific Research Applications

Organic Synthesis

5-Bromo-4-methoxy-2-methylpyridine serves as a key intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.

Biological Studies

Due to its structural similarity to biologically active compounds, this pyridine derivative is utilized in studying enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it valuable for research in pharmacology and biochemistry.

Agrochemical Development

This compound is also employed in the development of agrochemicals. Its properties can be tailored to create effective pesticides and herbicides, contributing to agricultural productivity.

Case Study 1: Synthesis of Biologically Active Compounds

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as an intermediate for synthesizing novel enzyme inhibitors. The compound facilitated the formation of derivatives that exhibited significant inhibitory activity against specific targets involved in cancer progression.

Case Study 2: Agrochemical Formulation

A research project focused on developing environmentally friendly pesticides incorporated this compound due to its efficacy against common agricultural pests. The study demonstrated that formulations containing this compound showed enhanced pest control while minimizing environmental impact compared to traditional chemicals.

Q & A

Q. Basic: What are the optimal synthetic routes for 5-Bromo-4-methoxy-2-methylpyridine, and how can reaction efficiency be validated?

Methodological Answer:

The synthesis typically involves bromination of precursor pyridine derivatives. For example, bromination of 2-amino-3-methylpyridine (or similar intermediates) using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield brominated pyridines . Reaction efficiency can be validated via:

- Yield Optimization: Monitoring reaction time, temperature, and stoichiometry (e.g., excess brominating agents may reduce side products).

- Characterization: Use of H/C NMR to confirm substitution patterns and LC-MS/HPLC to assess purity (>95%) .

Q. Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (δ 2.35 ppm for methyl groups, δ 3.90 ppm for methoxy) and C NMR to confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve ambiguities in regiochemistry (e.g., distinguishing 3-methyl vs. 4-methyl substitution) .

Q. Advanced: How can researchers resolve contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions often arise from steric effects of the methoxy and methyl groups or competing side reactions. Strategies include:

- Comparative Reactivity Studies: Benchmark against structurally similar compounds (e.g., 5-Bromo-2-methoxypyridine or 5-Bromo-3-methylpyridine) to isolate electronic vs. steric influences .

- Systematic Screening: Vary catalysts (e.g., Pd(PPh) vs. PdCl), ligands (e.g., SPhos), and bases (KCO vs. CsCO) to identify optimal conditions for Suzuki-Miyaura couplings .

- In Situ Monitoring: Use F NMR or GC-MS to track intermediates and byproducts .

Q. Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Temperature Control: Lower temperatures (0–25°C) reduce undesired nucleophilic aromatic substitution (e.g., displacement of bromine by methoxy groups) .

- Protecting Groups: Temporarily protect the methoxy group (e.g., as a tert-butyldimethylsilyl ether) during bromination or lithiation steps .

- Selective Catalysis: Use Pd-catalyzed C-H activation to direct functionalization to specific positions (e.g., para to the methoxy group) .

Q. Advanced: How does the crystal packing of this compound influence its reactivity in solid-state reactions?

Methodological Answer:

Crystal packing, determined via X-ray diffraction, reveals intermolecular interactions (e.g., halogen bonding between Br and methoxy O) that stabilize specific conformations . These interactions can:

- Limit Reactivity: Steric hindrance from tight packing may reduce accessibility of the bromine atom for cross-coupling.

- Guide Solid-State Synthesis: Co-crystallization with metal catalysts (e.g., Cu or Pd complexes) can preorganize reactants for mechanochemical Suzuki reactions .

Q. Advanced: How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to calculate Fukui indices or local softness parameters, identifying electrophilic/nucleophilic sites (e.g., bromine as primary reactive site) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

5-Bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7)

- Structural Differences: While sharing the same molecular formula (C₇H₈BrNO), this isomer has substituents rearranged: bromine at position 5, methoxy at position 2, and methyl at position 4.

- Steric effects: The methyl group at position 4 may reduce reactivity in substitution reactions compared to the methyl at position 2 in the main compound .

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

- Structural Differences : Bromine at position 2 and methyl at position 3 (C₆H₆BrN).

- Key Contrasts :

5-Bromo-2-methoxypyridine (CAS: 13472-85-0)

- Structural Differences: Molecular formula C₆H₆BrNO; lacks the methyl group present in the main compound.

- Impact on Properties: Lower molecular weight (188.02 vs. Used as a biochemical reagent in life sciences, contrasting with the main compound’s role as a medical intermediate .

5-Bromo-2-hydroxy-4-methylpyridine (CAS: 164513-38-6)

- Structural Differences : Hydroxy (-OH) replaces the methoxy group at position 2.

- Functional Implications :

5-Bromo-2-chloro-4-(methoxymethyl)pyridine (CAS: 2356252-70-3)

- Structural Differences : Chlorine at position 2 and methoxymethyl (-CH₂OCH₃) at position 4.

- Reactivity Profile: The chlorine atom serves as a superior leaving group compared to methyl or methoxy, facilitating nucleophilic aromatic substitution.

Comparative Data Table

Properties

IUPAC Name |

5-bromo-4-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMZCZITQBBZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729840 | |

| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-61-8 | |

| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.